Chlorhydrate de ticlopidine
Vue d'ensemble
Description
Le Chlorhydrate de Ticlopidine est un médicament principalement utilisé pour réduire le risque d'accidents vasculaires cérébraux thrombotiques. Il appartient à la classe des médicaments antiplaquettaires thiénopyridiniques et agit en tant qu'inhibiteur du récepteur de l'adénosine diphosphate . Initialement, il a été jugé efficace pour prévenir les accidents vasculaires cérébraux et les occlusions de stents coronaires . En raison de ses effets secondaires rares mais graves, son utilisation est devenue limitée avec l'avènement de nouveaux médicaments antiplaquettaires .
Applications De Recherche Scientifique
Le Chlorhydrate de Ticlopidine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des agents antiplaquettaires et de leurs mécanismes.
5. Mécanisme d'action
Le this compound est un prod médicament qui est métabolisé en une forme active, qui bloque irréversiblement le composant P2Y12 du récepteur de l'adénosine diphosphate à la surface des plaquettes . Cette inhibition empêche la liaison du fibrinogène à la surface des plaquettes, inhibant ainsi l'agrégation plaquettaire . Les cibles moléculaires impliquées comprennent le récepteur de l'adénosine diphosphate et la glycoprotéine IIb/IIIa .
Mécanisme D'action
Target of Action
Ticlopidine hydrochloride primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to blood clot formation. By acting on this receptor, ticlopidine hydrochloride can effectively inhibit platelet aggregation .
Mode of Action
Ticlopidine hydrochloride is a prodrug, which means it is metabolized in the body to produce an active form . This active metabolite blocks the ADP receptor involved in the activation of the GPIIb/IIIa receptor complex . This complex is essential for platelet aggregation as it allows fibrinogen to bind to the platelet surface, enabling platelets to stick together . By blocking the ADP receptor, ticlopidine hydrochloride prevents the activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
Ticlopidine hydrochloride affects several interdependent pathways of platelet activation. It inhibits platelet aggregation mediated by various inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet-activating factor . The drug appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site .
Pharmacokinetics
Ticlopidine hydrochloride has a bioavailability of over 80%, indicating that a significant proportion of the drug is absorbed into the bloodstream when taken orally . It is primarily metabolized in the liver . The elimination half-life of ticlopidine hydrochloride is about 12 hours after a single dose and 4-5 days after repeated dosing . The drug is excreted through the kidneys and feces .
Result of Action
The primary molecular effect of ticlopidine hydrochloride is the inhibition of platelet aggregation . On a cellular level, this results in a reduction in the formation of blood clots. This effect is beneficial in preventing conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Analyse Biochimique
Biochemical Properties
Ticlopidine hydrochloride is an effective inhibitor of platelet aggregation . It is a prodrug that is metabolized to an active form, which blocks the ADP receptor that is involved in GPIIb/IIIa receptor activation leading to platelet aggregation . This interaction with the ADP receptor and GPIIb/IIIa receptor is crucial in its role in biochemical reactions .
Cellular Effects
Ticlopidine hydrochloride reduces the chance that a harmful blood clot will form, by preventing certain cells in the blood from clumping together . This effect of ticlopidine hydrochloride may also increase the chance of serious bleeding in some people .
Molecular Mechanism
The active metabolite of ticlopidine hydrochloride prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Temporal Effects in Laboratory Settings
The incidence of Thrombotic Thrombocytopenic Purpura (TTP) peaks after about 3 to 4 weeks of therapy and neutropenia peaks at approximately 4 to 6 weeks . The incidence of aplastic anemia peaks after about 4 to 8 weeks of therapy . The incidence of the hematologic adverse reactions declines thereafter .
Dosage Effects in Animal Models
In a large number of animal models, ticlopidine hydrochloride markedly inhibits thrombus formation or graft occlusion . Single oral doses of ticlopidine at 1600 mg/kg and 500 mg/kg were lethal to rats and mice, respectively . Symptoms of acute toxicity were GI hemorrhage, convulsions, hypothermia, dyspnea, loss of equilibrium and abnormal gait .
Metabolic Pathways
Ticlopidine hydrochloride is metabolized extensively by the liver with only trace amounts of intact drug detected . At least 20 metabolites have been identified . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Transport and Distribution
Ticlopidine hydrochloride binds reversibly (98%) to plasma proteins, mainly to serum albumin and lipoproteins . The binding to albumin and lipoproteins is nonsaturable over a wide concentration range . Ticlopidine hydrochloride also binds to alpha-1 acid glycoprotein (about 15% or less) .
Subcellular Localization
The active metabolite of ticlopidine hydrochloride prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This suggests that the active form of ticlopidine hydrochloride is localized at the platelet membrane where the ADP receptor and GPIIb/IIIa complex are located .
Méthodes De Préparation
La synthèse du Chlorhydrate de Ticlopidine implique un processus en plusieurs étapes qui commence par le thiophène. Une méthode notable comprend une approche synthétique en cinq étapes qui fournit la Ticlopidine avec un rendement global de 60 % . Cette méthode est simple d'utilisation, acceptable du point de vue environnemental et adaptée à la synthèse à grande échelle. Les étapes impliquent :
Matière de départ : Thiophène
Étapes de réaction : Réactions séquentielles comprenant la chloration, la cyclisation et l'hydrogénation
Conditions : Conditions de réaction douces avec des réactifs facilement disponibles.
Analyse Des Réactions Chimiques
Le Chlorhydrate de Ticlopidine subit diverses réactions chimiques, notamment :
Oxydation : Implique la conversion du cycle thiénopyridinique en son sulfoxyde ou sulfone correspondant.
Réduction : Réduction du groupe nitro en amine.
Substitution : Réactions d'halogénation où des atomes de chlore sont introduits dans le cycle aromatique.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore gazeux . Les principaux produits formés à partir de ces réactions sont les sulfoxydes, les sulfones et les dérivés halogénés .
Comparaison Avec Des Composés Similaires
Le Chlorhydrate de Ticlopidine est comparé à d'autres dérivés thiénopyridiniques tels que le Clopidogrel et le Prasugrel . Bien que tous ces composés inhibent l'agrégation plaquettaire, le this compound a des effets secondaires plus fréquents et plus graves, ce qui le rend moins favorable par rapport à ses homologues . Les composés similaires comprennent :
Clopidogrel : Un médicament antiplaquettaire plus récent et plus sûr avec moins d'effets secondaires.
Prasugrel : Un autre dérivé thiénopyridinique avec un mécanisme d'action similaire mais un profil de sécurité amélioré.
Ticagrelor : Un médicament antiplaquettaire non thiénopyridinique avec une inhibition réversible du récepteur de l'adénosine diphosphate.
Le this compound reste unique en raison de sa structure chimique spécifique et de son importance historique en tant que l'un des premiers dérivés thiénopyridiniques utilisés en clinique .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKNGOHFNXIVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202141 | |
Record name | Ticlopidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53885-35-1 | |
Record name | Ticlopidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53885-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticlopidine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TICLOPIDINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ticlopidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICLOPIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.